molecular formula C5H11O7P B12907025 5-Deoxyribose 1-phosphate CAS No. 86708-78-3

5-Deoxyribose 1-phosphate

Cat. No.: B12907025
CAS No.: 86708-78-3
M. Wt: 214.11 g/mol
InChI Key: XXQFKXPJJNBLSU-SOOFDHNKSA-N
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Description

5-Deoxyribose 1-phosphate is a derivative of ribose, a five-carbon sugar, where the hydroxyl group at the fifth carbon is replaced by a hydrogen atom. This compound is a key intermediate in various biochemical pathways, particularly in the metabolism of nucleosides and nucleotides. It plays a crucial role in the salvage pathways of nucleotides, which are essential for DNA and RNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Deoxyribose 1-phosphate can be synthesized through enzymatic reactions involving deoxyribose-phosphate aldolase. This enzyme catalyzes the reversible aldol reaction between acetaldehyde and glyceraldehyde-3-phosphate to produce this compound . The reaction conditions typically involve a buffered aqueous solution at a neutral pH, with the presence of cofactors such as magnesium ions to stabilize the enzyme activity .

Industrial Production Methods

Industrial production of this compound often employs whole-cell biocatalysts. For instance, bacteria such as Erwinia carotovora can be used to produce this compound from glucose through a series of enzymatic steps. This method is advantageous due to its cost-effectiveness and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

5-Deoxyribose 1-phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetaldehyde, glyceraldehyde-3-phosphate, and various cofactors such as magnesium ions. The reactions typically occur under mild aqueous conditions at neutral pH .

Major Products

The major products formed from these reactions include glyceraldehyde-3-phosphate, acetaldehyde, and 5-deoxyribulose 1-phosphate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Deoxyribose 1-phosphate is unique due to its specific role in the salvage pathways of nucleotides and its involvement in the metabolism of nucleosides. Its ability to undergo various enzymatic reactions makes it a versatile intermediate in biochemical processes .

Biological Activity

5-Deoxyribose 1-phosphate (5dR-1P) is a significant metabolite in various biological pathways, particularly in the salvage and metabolism of nucleotides. This compound is primarily derived from the cleavage of 5-deoxyadenosine (5dAdo), a by-product of radical S-adenosylmethionine (SAM) enzyme reactions. Understanding the biological activity of 5dR-1P is crucial for insights into its role in cellular metabolism, potential toxicity, and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in bacteria and plants. The following sections outline key aspects of its metabolism.

1. Salvage Pathway

The salvage pathway for 5dR-1P involves several enzymatic steps:

  • Phosphorylation : 5dR is phosphorylated to form 5dR-1P by the enzyme MTA kinase (MtnK).
  • Isomerization : 5dR-1P can be converted into 5-deoxyribulose 1-phosphate (5dRu-1P) via specific isomerases.
  • Aldol Cleavage : The aldolase enzymes cleave 5dRu-1P into primary metabolites like acetaldehyde and dihydroxyacetone phosphate (DHAP) .

2. Toxicity and Detoxification

Research indicates that excess levels of 5-deoxyribose can exhibit toxic effects on bacterial growth. For instance, studies on Bacillus thuringiensis show that deletion mutants lacking specific detoxification genes (drdI and drdA) were more susceptible to the toxic effects of 5-deoxyribose than wild-type strains . This suggests a critical role for these genes in detoxifying excess 5-deoxyribose.

Case Studies

Several studies have highlighted the biological significance of 5dR-1P:

Case Study 1: Bacterial Metabolism

In a study examining Bacillus thuringiensis, researchers demonstrated that when supplied with exogenous 5-deoxyribose, intracellular levels of both 5-deoxyribose and its phosphorylated form increased significantly. This study confirmed that the metabolic pathway involving drdI and drdA is crucial for managing intracellular concentrations of these compounds .

Case Study 2: Eukaryotic Cells

In eukaryotic organisms, particularly plants, enzymes such as DEP1 (a class II aldolase) have been shown to exhibit promiscuous activity towards various substrates, including 5-deoxyribulose-1-phosphate. This suggests that plants may utilize similar pathways for metabolizing 5-deoxyribose, indicating a broader evolutionary significance .

Research Findings

Recent research findings emphasize the intricate roles of enzymes involved in the metabolism of 5dR-1P:

Enzyme Function Organism
MTA phosphorylaseCleaves 5-deoxyadenosine to release adenine and 5dRVarious bacteria
MTA nucleosidaseConverts MTA to adenine and releases 5-deoxyriboseEukaryotes and bacteria
MtnKPhosphorylates 5-deoxyribose to form 5dR-1PEukaryotes
DrdKPhosphorylates 5-deoxyribose in bacteriaBacillus thuringiensis

Properties

CAS No.

86708-78-3

Molecular Formula

C5H11O7P

Molecular Weight

214.11 g/mol

IUPAC Name

[(3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C5H11O7P/c1-2-3(6)4(7)5(11-2)12-13(8,9)10/h2-7H,1H3,(H2,8,9,10)/t2-,3-,4-,5?/m1/s1

InChI Key

XXQFKXPJJNBLSU-SOOFDHNKSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O

Canonical SMILES

CC1C(C(C(O1)OP(=O)(O)O)O)O

Origin of Product

United States

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